Ethylene bis((dodecylthio)acetate)

Description

Contextualization within Thioester Chemistry and Organic Sulfur Compounds

Ethylene (B1197577) bis((dodecylthio)acetate) is classified as a thioester, an organosulfur compound characterized by the functional group R-C(=O)-S-R'. wikipedia.org In this specific molecule, the ethylene glycol diether backbone is esterified with two dodecylthioacetic acid units. The presence of the thioester linkage, where a sulfur atom replaces an oxygen atom in an ester bond, imparts unique chemical properties. wikipedia.org Thioesters are known to be more reactive than their oxo-ester counterparts towards nucleophiles and are important intermediates in various biochemical and synthetic pathways. nih.govacs.org

Significance in Advanced Materials Science and Polymer Chemistry

While dedicated research on the applications of Ethylene bis((dodecylthio)acetate) is not extensively documented, its molecular structure suggests a number of potential roles in materials science and polymer chemistry. The combination of long, flexible aliphatic chains and polar thioester groups points towards its utility as a specialty polymer additive. nih.govazom.comiejrd.com

One of the most plausible applications is as a plasticizer. numberanalytics.comspecialchem.comchemicalbook.comwikipedia.org Plasticizers are additives that increase the flexibility and durability of polymers. numberanalytics.com The long dodecyl chains of Ethylene bis((dodecylthio)acetate) could effectively intercalate between polymer chains, reducing intermolecular forces and lowering the glass transition temperature. Its thioester groups might offer specific compatibility with certain polymer matrices.

Furthermore, the presence of sulfur atoms could impart other desirable properties. Sulfur-containing polymers are known for their high refractive indices and good adhesion to metal surfaces. warwick.ac.uk As an additive, Ethylene bis((dodecylthio)acetate) could potentially enhance these properties in a base polymer. The thioester functionality could also act as a site for post-polymerization modification through thiol-thioester exchange reactions, allowing for the covalent attachment of other functional molecules. researchgate.net

Historical Research Trajectories of Related Ethylene bis-Derivatives

The historical development of Ethylene bis((dodecylthio)acetate) is not well-documented in dedicated scholarly articles. However, its structural predecessors and related compounds have been part of a broader evolution in organic and polymer chemistry. The synthesis and application of ethylene glycol derivatives have been a cornerstone of polymer chemistry for over a century, with polyethylene (B3416737) glycol (PEG) and its derivatives being widely used in various industrial and biomedical applications. google.com The esterification of ethylene glycol with various carboxylic acids has led to a vast library of compounds with tailored properties. nih.gov

The study of thioesters and other organosulfur compounds gained significant momentum in the 19th and 20th centuries, driven by their importance in biological systems and their utility in organic synthesis. wikipedia.orgtandfonline.comresearchgate.net The synthesis of thioesters from thiols and carboxylic acids or their derivatives has been extensively explored. wikipedia.org Research into long-chain aliphatic compounds, often derived from natural fatty acids, has been a parallel and significant field of study, particularly in the context of surfactants, lubricants, and, more recently, renewable polymers. acs.orgresearchgate.net

The specific combination of these three components—an ethylene bis- core, thioester linkages, and long dodecyl chains—likely emerged from the broader trend of creating multifunctional molecules for specialized applications in materials science, such as advanced polymer additives with unique performance characteristics.

Compound Data

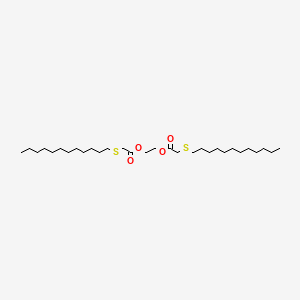

Structure

2D Structure

Properties

CAS No. |

84145-13-1 |

|---|---|

Molecular Formula |

C30H58O4S2 |

Molecular Weight |

546.9 g/mol |

IUPAC Name |

2-(2-dodecylsulfanylacetyl)oxyethyl 2-dodecylsulfanylacetate |

InChI |

InChI=1S/C30H58O4S2/c1-3-5-7-9-11-13-15-17-19-21-25-35-27-29(31)33-23-24-34-30(32)28-36-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |

InChI Key |

ITOVYIDFTXLTHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSCC(=O)OCCOC(=O)CSCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethylene Bis Dodecylthio Acetate

Established Synthetic Pathways for Dodecylthioacetate Esters

The foundational methods for synthesizing esters and thioethers provide a reliable basis for producing Ethylene (B1197577) bis((dodecylthio)acetate). These pathways are well-documented in organic chemistry and adaptable for this specific target molecule.

The most direct and conventional route to Ethylene bis((dodecylthio)acetate) is through the esterification of ethylene glycol with two equivalents of a dodecylthioglycolic acid derivative. Esterification is a condensation reaction where an alcohol and a carboxylic acid combine to form an ester and water. venus-goa.com

This reaction is typically conducted by heating the reactants, often in the presence of an acid catalyst to increase the reaction rate. The reaction is reversible, and strategies such as removing the water by-product as it forms are often employed to drive the chemical equilibrium toward the desired diester product. researchgate.net The process involves two consecutive steps: the formation of the monoester, ethylene glycol mono((dodecylthio)acetate), followed by the reaction of the remaining hydroxyl group to form the target diester.

An alternative and highly efficient pathway is the thiol-ene reaction, a powerful method for forming thioethers that falls under the umbrella of "click chemistry". wikipedia.orgtaylorandfrancis.com This approach involves the addition of a thiol to a carbon-carbon double bond (an alkene or 'ene'). wikipedia.org

In the context of synthesizing Ethylene bis((dodecylthio)acetate), this pathway would involve reacting a suitable di-alkene substituted ethylene glycol ester, such as ethylene glycol diacrylate, with two equivalents of 1-dodecanethiol. The reaction is typically initiated by radicals generated from photoinitiators (using UV or visible light) or thermal initiators. wikipedia.orgtaylorandfrancis.com A key advantage of the radical-mediated thiol-ene reaction is its high efficiency, rapid kinetics, and anti-Markovnikov regioselectivity, which ensures the sulfur atom attaches to the terminal carbon of the double bond, leading to the desired linear thioether structure. wikipedia.org This method is noted for its high yields and stereoselectivity. taylorandfrancis.com

Development of Novel Synthetic Routes

Research into the synthesis of related esters and thioethers focuses on improving reaction efficiency and sustainability through the development of advanced catalytic systems and greener chemical processes.

The choice of catalyst is critical for both esterification and thiol-ene reactions to achieve high yields and reaction rates.

For esterification , a variety of catalysts can be employed. While traditional homogeneous mineral acids are effective, they can be difficult to separate from the product. Heterogeneous solid acid catalysts, such as acidic ion-exchange resins like Amberlyst-36, offer a significant advantage as they can be easily filtered out of the reaction mixture and potentially reused, simplifying purification. researchgate.net Organometallic compounds based on tin or titanium have also been shown to be effective catalysts for increasing the rate of direct esterification between glycols and diacids. googleapis.com

For thiol-ene reactions , which can be initiated by heat or light, the development of visible-light photocatalysts is a key area of research. wikipedia.org Metal-free organic dyes, such as Eosin Y, have been successfully used to catalyze thiol-ene additions using green light and atmospheric oxygen, offering a more sustainable alternative to traditional UV initiation or metal-based catalysts. rsc.org

Below is a table comparing potential catalytic systems for the synthesis of Ethylene bis((dodecylthio)acetate).

Table 1: Comparison of Catalytic Systems

| Synthetic Pathway | Catalyst Type | Examples | Key Advantages |

|---|---|---|---|

| Esterification | Heterogeneous Acid | Amberlyst-36, Seralite SRC-120 researchgate.netnitrkl.ac.in | Easy to separate from product, reusable. |

| Organometallic | Organo-tin, Organo-titanium compounds googleapis.com | High reaction rates. | |

| Thiol-Ene | Photoinitiator | Eosin Y (Visible Light) rsc.org | Metal-free, uses green light, mild conditions. |

| Radical Initiator | AIBN, Benzoyl Peroxide | Effective for radical-mediated pathway. |

Exploration of Sustainable and Green Chemistry Syntheses

Modern synthetic chemistry places a strong emphasis on sustainability. The thiol-ene reaction is often highlighted as a prime example of a "green" chemical reaction. researchgate.net Its classification as a click reaction signifies that it proceeds with high atom economy, generates minimal by-products, and occurs under mild conditions, all core principles of green chemistry. taylorandfrancis.com The use of visible-light photocatalysis further enhances its green credentials by reducing energy consumption and avoiding the use of potentially toxic metals. rsc.org

Process Optimization for Research-Scale Production

Optimizing the synthesis of Ethylene bis((dodecylthio)acetate) on a research scale requires careful control over several reaction parameters to maximize yield and purity. For an esterification reaction, key variables include the molar ratio of dodecylthioglycolic acid to ethylene glycol, the catalyst concentration, the reaction temperature, and the reaction time. researchgate.netgoogleapis.com

For instance, studies on similar esterifications show that increasing catalyst loading and temperature can significantly increase the reaction rate, but excessively high temperatures may lead to undesirable side reactions. googleapis.comnitrkl.ac.in The reaction time must be sufficient to ensure the completion of the second esterification step to maximize the yield of the desired diester over the monoester intermediate. researchgate.net

A hypothetical study to optimize the esterification process might involve systematically varying these parameters as shown in the table below.

Table 2: Hypothetical Process Optimization for Esterification

| Experiment | Molar Ratio (Acid:Glycol) | Catalyst Conc. (wt%) | Temperature (°C) | Time (h) | Diester Yield (%) |

|---|---|---|---|---|---|

| 1 | 2.0 : 1 | 1.0 | 120 | 4 | 75 |

| 2 | 2.2 : 1 | 1.0 | 120 | 4 | 82 |

| 3 | 2.2 : 1 | 1.5 | 120 | 4 | 88 |

| 4 | 2.2 : 1 | 1.5 | 140 | 4 | 92 |

This systematic approach allows researchers to identify the optimal conditions for producing Ethylene bis((dodecylthio)acetate) efficiently on a laboratory scale.

Advanced Characterization Studies of Ethylene Bis Dodecylthio Acetate Structure

Spectroscopic Elucidation Techniques for Molecular Architecture.

Spectroscopic methods are instrumental in mapping the molecular framework of Ethylene (B1197577) bis((dodecylthio)acetate). By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms within the Ethylene bis((dodecylthio)acetate) molecule. While specific experimental data for this compound is not publicly available in the searched literature, a theoretical analysis based on its known structure (Figure 1) allows for the prediction of its NMR spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The terminal methyl (CH₃) protons of the dodecyl chains would likely appear as a triplet at the most upfield region, typically around 0.8-0.9 ppm. The numerous methylene (B1212753) (CH₂) groups of the long alkyl chains would produce a large, complex multiplet in the range of 1.2-1.6 ppm. The methylene groups adjacent to the sulfur atoms (S-CH₂) and those in the ethylene glycol bridge (-O-CH₂-CH₂-O-) would be shifted downfield due to the electron-withdrawing effects of the heteroatoms, appearing in distinct regions. The protons of the methylene group alpha to the thioester carbonyl group (S-CH₂-C=O) would be further deshielded.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with each unique carbon atom giving rise to a separate signal. The carbonyl carbon of the thioester group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the ethylene glycol bridge and those directly bonded to sulfur and oxygen would also exhibit characteristic downfield shifts. The aliphatic carbons of the dodecyl chains would appear in the upfield region of the spectrum.

A hypothetical ¹H and ¹³C NMR data table based on the structure of Ethylene bis((dodecylthio)acetate) is presented below (Table 1). Actual experimental values may vary depending on the solvent and other experimental conditions.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -CH₃ (dodecyl) | ~0.88 (t) | ~14.1 |

| -(CH₂)₉- (dodecyl) | ~1.26 (m) | ~22.7 - 31.9 |

| -CH₂-CH₂-S- | ~1.55 (quintet) | ~29.0 |

| -S-CH₂-CH₂- | ~2.51 (t) | ~32.5 |

| -S-CH₂-C(=O)- | ~3.25 (s) | ~35.0 |

| -O-CH₂-CH₂-O- | ~4.30 (s) | ~65.0 |

| -C(=O)-S- | - | ~195.0 |

| t = triplet, m = multiplet, s = singlet | ||

| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethylene bis((dodecylthio)acetate) |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes of Thioester and Alkyl Chains.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes within the molecule. The thioester group and the long alkyl chains of Ethylene bis((dodecylthio)acetate) would produce characteristic absorption bands.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the thioester group, which typically appears in the region of 1680-1715 cm⁻¹. The C-S stretching vibration would be weaker and found in the fingerprint region, generally between 600 and 800 cm⁻¹. The long dodecyl chains would be identified by the characteristic C-H stretching vibrations of the CH₂ and CH₃ groups, appearing around 2850-2960 cm⁻¹, and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. The C-O stretching vibrations of the ester linkage would also be present, typically in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar C-S and S-S (if any impurities are present) bonds, which often give stronger Raman signals than IR.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850 - 2960 |

| C=O Stretch (Thioester) | 1680 - 1715 |

| C-H Bend (Alkyl) | 1375 - 1465 |

| C-O Stretch (Ester) | 1000 - 1300 |

| C-S Stretch | 600 - 800 |

| Table 2: Expected Characteristic Infrared Absorption Bands for Ethylene bis((dodecylthio)acetate) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and molecular weight of Ethylene bis((dodecylthio)acetate). The exact mass of the molecule can be measured with high precision, allowing for the unambiguous determination of its molecular formula, C₃₀H₅₈O₄S₂. researchgate.netrsc.org

Fragmentation analysis in mass spectrometry would reveal characteristic patterns that help to piece together the molecular structure. Common fragmentation pathways for thioesters include cleavage of the C-S bond and the C-O bond of the ester group. The observation of fragment ions corresponding to the dodecylthio group and the ethylene acetate (B1210297) moiety would provide strong evidence for the proposed structure.

| Property | Value |

| Molecular Formula | C₃₀H₅₈O₄S₂ |

| Molecular Weight | 546.91 g/mol |

| Exact Mass | 546.37765 g/mol |

| Table 3: Molecular Formula and Mass Information for Ethylene bis((dodecylthio)acetate) |

Crystallographic Analysis for Solid-State Structure (if applicable).

Should Ethylene bis((dodecylthio)acetate) be obtained in a crystalline form, X-ray crystallography would offer the most definitive structural information.

Single-Crystal X-ray Diffraction (XRD) Studies.

Single-crystal X-ray diffraction (XRD) analysis, if performed, would provide a precise three-dimensional map of the atomic positions within the crystal lattice. This would allow for the accurate determination of bond lengths, bond angles, and torsion angles, confirming the molecular conformation in the solid state. The packing of the molecules in the crystal, including any intermolecular interactions such as van der Waals forces, would also be revealed. As of the latest literature search, no published single-crystal XRD studies for Ethylene bis((dodecylthio)acetate) have been found.

Mechanistic Investigations of Ethylene Bis Dodecylthio Acetate Activity

Antioxidant Mechanism Research

The antioxidant activity of chemical compounds is typically investigated through several key mechanisms, including Hydrogen Atom Transfer (HAT), Single-Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). However, specific studies elucidating which of these pathways are dominant or operative for Ethylene (B1197577) bis((dodecylthio)acetate) have not been identified.

Mechanistic Studies in Polymer Stabilization

Thioester antioxidants are increasingly used for polymer stabilization due to their effectiveness against both thermal and oxidative degradation. marketresearchintellect.com They are particularly vital for ensuring the long-term durability of materials like polyolefins. performanceadditives.usspecialchem.com

Interactions with Polymer Degradation Intermediates (e.g., peroxyl radicals)

The primary role of Ethylene bis((dodecylthio)acetate) as a secondary antioxidant is not to directly scavenge free radicals like primary antioxidants (e.g., hindered phenols). Instead, it functions by decomposing hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle of polymers. Hydroperoxides are relatively stable but can undergo homolytic cleavage when exposed to heat or UV radiation, generating highly reactive hydroxyl (•OH) and alkoxyl (RO•) radicals that propagate the degradation chain reaction.

The thioether groups in Ethylene bis((dodecylthio)acetate) are able to react with and neutralize these hydroperoxides, converting them into non-radical, stable products. This process is crucial for long-term thermal stability. The generally accepted mechanism involves the oxidation of the sulfur atom. The thioether is first oxidized to a sulfoxide (B87167) and subsequently to a sulfone.

This multi-step oxidation process allows a single molecule of the thioether antioxidant to decompose multiple hydroperoxide molecules, making it highly efficient. While detailed kinetic studies specifically for Ethylene bis((dodecylthio)acetate) are not widely available in public literature, the general reactivity of thioethers with peroxides is well-established. The efficiency of this decomposition can be influenced by factors such as the polymer matrix, temperature, and the presence of other additives.

Synergistic Effects with Co-stabilizers and Polymer Additives

A hallmark of secondary antioxidants like Ethylene bis((dodecylthio)acetate) is their ability to exhibit significant synergistic effects when used in combination with primary antioxidants, such as hindered phenols. This synergy arises from a complementary approach to inhibiting polymer degradation.

This dual-action approach leads to a level of stabilization that is greater than the sum of the effects of the individual antioxidants used alone. The primary antioxidant protects the secondary antioxidant from direct oxidation by free radicals, while the secondary antioxidant prevents the proliferation of radicals from hydroperoxide decomposition, thereby preserving the primary antioxidant. This cooperative relationship is a cornerstone of modern polymer stabilization packages.

While specific performance data for Ethylene bis((dodecylthio)acetate) in synergistic systems is proprietary to manufacturers, the general principles are well-documented in polymer science literature. The effectiveness of the synergy depends on the specific primary antioxidant used, the ratio of the two antioxidants, the polymer type, and the processing and end-use conditions.

Interactive Data Table: General Synergistic Effects of Thioethers with Phenolic Antioxidants (Illustrative)

| Polymer System | Primary Antioxidant | Secondary Thioether Antioxidant | Observed Effect |

| Polypropylene | Hindered Phenol | Generic Thioether | Significant increase in long-term thermal stability |

| Polyethylene (B3416737) | Hindered Phenol | Generic Thioether | Enhanced protection during melt processing |

| ABS | Hindered Phenol | Generic Thioether | Improved color stability and retention of physical properties |

Note: This table is illustrative of the general synergistic effects observed with thioether antioxidants and is not based on specific data for Ethylene bis((dodecylthio)acetate).

Mechanistic Insights into Other Chemical Transformations

Beyond its role in polymer stabilization, the chemical reactivity of Ethylene bis((dodecylthio)acetate) is primarily dictated by its functional groups: the thioether linkages and the ester groups.

The most prominent chemical transformation, as discussed in the context of its antioxidant activity, is the oxidation of the sulfur atoms. The thioether can be sequentially oxidized to the corresponding sulfoxide and then to the sulfone. These oxidation reactions can be achieved using various oxidizing agents, not just hydroperoxides.

The ester groups within the Ethylene bis((dodecylthio)acetate) molecule are susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would cleave the molecule, yielding ethylene glycol, dodecanethiol, and acetic acid derivatives. The rate of hydrolysis would be dependent on pH, temperature, and the presence of catalysts.

While the primary application of Ethylene bis((dodecylthio)acetate) is as a polymer additive, its constituent parts suggest potential for other chemical syntheses. For instance, the dodecylthio moiety is a building block in various organic synthesis applications. However, specific research on the use of Ethylene bis((dodecylthio)acetate) as a reactant in other chemical transformations is not extensively documented in publicly available scientific literature. Its design is highly optimized for its function as a secondary antioxidant, and its use in other contexts is likely limited.

Degradation Pathways and Products of Ethylene Bis Dodecylthio Acetate

Thermal Degradation Studies

Research on the pyrolysis of various thioesters has shown that the primary degradation mechanism involves the homolytic fission of the C-S bonds. This process generates radical intermediates that can subsequently undergo a variety of reactions, including recombination, disproportionation, and fragmentation. For instance, the thermolysis of thioesters can produce a complex mixture of products including hydrocarbons, thiols, and carboxylic acids. The presence of long alkyl chains in Ethylene (B1197577) bis((dodecylthio)acetate) would likely lead to the formation of a range of smaller hydrocarbons through radical-induced chain scission.

Table 1: Potential Thermal Degradation Products of Ethylene bis((dodecylthio)acetate) based on Analogous Compounds

| Precursor Moiety | Potential Degradation Products |

| Dodecylthio group | Dodecanethiol, various shorter-chain alkanes and alkenes |

| Acetate (B1210297) group | Acetic acid, ketenes (transient) |

| Ethylene glycol bridge | Ethylene glycol, acetaldehyde, smaller volatile organic compounds |

| Thioester linkage | Thiols, carboxylic acids, carbon monoxide, hydrogen sulfide |

It is important to note that the actual product distribution from the thermal degradation of Ethylene bis((dodecylthio)acetate) would be highly dependent on the specific conditions, such as temperature, pressure, and the presence or absence of oxygen and catalysts.

Oxidative Degradation Processes

The thioether sulfur atom in Ethylene bis((dodecylthio)acetate) is a primary target for oxidative degradation. Oxidation can occur through various mechanisms, including reaction with reactive oxygen species (ROS) such as hydrogen peroxide, hydroxyl radicals, and superoxide.

Studies on the oxidation of thioethers have consistently shown a two-step oxidation process. The initial oxidation of the thioether leads to the formation of a sulfoxide (B87167). Subsequent oxidation of the sulfoxide results in the formation of a sulfone. This process has been observed for a variety of thioethers, including those with long alkyl chains nih.govacs.orgnih.gov. The rate of oxidation can be influenced by the electronic environment of the sulfur atom and the nature of the oxidant.

The long dodecyl chains in Ethylene bis((dodecylthio)acetate) are also susceptible to oxidation, albeit typically at a slower rate than the thioether sulfur. This can lead to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids along the alkyl chain, eventually leading to chain cleavage.

The primary sulfur-containing byproducts expected from the oxidative degradation of Ethylene bis((dodecylthio)acetate) are the corresponding monosulfoxide and disulfoxide, followed by the monosulfone and disulfone derivatives. Further oxidation could potentially lead to the cleavage of the C-S bond, resulting in the formation of sulfonic acids.

Table 2: Expected Sulfur-Containing Oxidation Products of Ethylene bis((dodecylthio)acetate)

| Oxidation State | Product Name | Chemical Formula (illustrative) |

| Sulfoxide | Ethylene bis((dodecylsulfinyl)acetate) | C30H58O6S2 |

| Sulfone | Ethylene bis((dodecylsulfonyl)acetate) | C30H58O8S2 |

The relative abundance of these products would depend on the strength of the oxidizing agent and the reaction conditions. For example, mild oxidation would favor the formation of the sulfoxide, while more aggressive conditions would lead to the sulfone and potentially C-S bond cleavage products.

Hydrolytic Degradation Under Varied Environmental Conditions

The ester linkages in Ethylene bis((dodecylthio)acetate) are susceptible to hydrolysis, a reaction that involves the cleavage of the bond by water. This process can be catalyzed by both acids and bases. The rate of hydrolysis is highly dependent on the pH of the surrounding environment.

General principles of ester hydrolysis suggest that the reaction proceeds via nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water. Under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, leading to a faster rate of hydrolysis.

Studies on the hydrolysis of thioesters have shown that they are also susceptible to hydrolysis, yielding a carboxylic acid and a thiol nih.govharvard.edunih.govresearchgate.netlibretexts.orgfiveable.meusu.edu. The hydrolysis of the thioester linkage in Ethylene bis((dodecylthio)acetate) would result in the formation of dodecanethiol and ethylene glycol bis(acetate). Subsequently, the ester linkages of ethylene glycol bis(acetate) could also hydrolyze to produce ethylene glycol and acetic acid. The long dodecyl chains may impart some steric hindrance, potentially slowing the rate of hydrolysis compared to smaller thioesters.

Table 3: Hydrolytic Degradation Products of Ethylene bis((dodecylthio)acetate)

| Degradation Step | Products |

| Initial Hydrolysis (Thioester cleavage) | Dodecanethiol, Ethylene glycol bis(acetate) |

| Secondary Hydrolysis (Ester cleavage) | Ethylene glycol, Acetic acid |

The rate of hydrolysis will be significantly influenced by temperature and the presence of catalysts, including enzymes in biological systems.

Photodegradation Behavior and Light-Induced Transformations

The absorption of ultraviolet (UV) radiation can provide the energy required to break chemical bonds, leading to the photodegradation of organic molecules. The ester and thioester functional groups in Ethylene bis((dodecylthio)acetate) contain chromophores that can absorb UV light, making the compound potentially susceptible to photodegradation.

The photodegradation of esters can proceed through various mechanisms, including Norrish Type I and Type II reactions, leading to the formation of a variety of smaller molecules researchgate.net. For Ethylene bis((dodecylthio)acetate), this could involve cleavage of the C-O bond of the ester or C-S bond of the thioester.

Studies on the photodegradation of phthalate (B1215562) esters have shown that the degradation rate can be influenced by the length of the alkyl chain, with longer chains sometimes leading to faster degradation frontiersin.orgresearchgate.net. The presence of photosensitizers in the environment could also accelerate the photodegradation process. The expected photoproducts would likely include dodecanethiol, acetic acid, ethylene glycol, and various smaller hydrocarbon fragments from the degradation of the dodecyl chains. The specific products would depend on the wavelength of light and the presence of other reactive species like oxygen.

Analytical Characterization of Degradation Products

The identification and quantification of the degradation products of Ethylene bis((dodecylthio)acetate) are essential for fully understanding its degradation pathways. This requires the use of advanced analytical techniques capable of separating and identifying a complex mixture of compounds.

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of degradation products.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating the components of a complex mixture. For the non-volatile degradation products of Ethylene bis((dodecylthio)acetate), such as the sulfoxides, sulfones, and carboxylic acids, HPLC would be the method of choice. For the more volatile products, such as smaller hydrocarbons and thiols, GC would be more suitable ijmr.net.in.

Spectroscopic Techniques:

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides molecular weight and structural information for the separated components, enabling their identification ijmr.net.innih.gov. High-resolution mass spectrometry can provide accurate mass measurements, which aids in determining the elemental composition of the degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an invaluable tool for the unambiguous structural elucidation of isolated degradation products nih.gov. Both ¹H and ¹³C NMR can provide detailed information about the chemical environment of the atoms in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the degradation products, such as hydroxyl (-OH), carbonyl (C=O), sulfoxide (S=O), and sulfone (SO₂) groups, providing evidence for specific degradation pathways.

By employing these advanced analytical techniques, a detailed profile of the degradation products of Ethylene bis((dodecylthio)acetate) under various conditions can be established, leading to a comprehensive understanding of its environmental fate.

Analytical Methodologies for Ethylene bis((dodecylthio)acetate) and its Transformation Products: A Review of Available Scientific Literature

Despite a comprehensive search of scientific databases and publicly available literature, no specific analytical methodologies have been documented for the chemical compound Ethylene bis((dodecylthio)acetate) or its transformation products.

Extensive searches were conducted to identify established methods for the separation, quantification, and trace analysis of this specific compound. These searches included queries for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various Mass Spectrometry (MS) based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS). Furthermore, inquiries into derivatization strategies to enhance the detectability of Ethylene bis((dodecylthio)acetate) were also performed.

The investigation yielded no peer-reviewed articles, validated methods, or research findings directly pertaining to the analytical chemistry of Ethylene bis((dodecylthio)acetate). The information available is limited to supplier-provided basic chemical and physical properties.

Consequently, the detailed outline focusing on specific analytical techniques for Ethylene bis((dodecylthio)acetate) cannot be populated with scientifically accurate and verifiable information at this time. The absence of such data in the scientific literature prevents a detailed discussion of the following topics for this particular compound:

Analytical Methodologies for Ethylene Bis Dodecylthio Acetate and Its Transformation Products

Mass Spectrometry-Based Methods for Trace Analysis.

Strategies for Derivatization to Enhance Detectability.

Further research and development would be necessary to establish and validate analytical methodologies for Ethylene (B1197577) bis((dodecylthio)acetate) and its potential transformation products.

Spectroscopic Methods for Quantitative Analysis

The quantitative analysis of Ethylene bis((dodecylthio)acetate) and its transformation products, particularly in complex environmental or industrial matrices, relies on sophisticated spectroscopic techniques. Due to the compound's structure, which includes long hydrocarbon chains and thioester linkages, methods that offer high selectivity and sensitivity are paramount. The most pertinent spectroscopic methods for the quantification of this molecule are Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared (FT-IR) Spectroscopy. impactfactor.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. impactfactor.org For a semi-volatile compound like Ethylene bis((dodecylthio)acetate), GC-MS is well-suited for its quantification, especially at trace levels in complex mixtures such as industrial effluents. nih.gov The gas chromatograph separates the analyte from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly specific identification and quantification.

Quantitative analysis is typically performed in the selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific fragment ions characteristic of the analyte. researchgate.net Given the lack of specific studies on Ethylene bis((dodecylthio)acetate), the following table presents plausible GC-MS parameters that could be adapted from methods used for similar long-chain esters and organosulfur compounds. dphen1.com

Table 1: Illustrative GC-MS Parameters for Quantitative Analysis of Ethylene bis((dodecylthio)acetate)

| Parameter | Value/Setting | Rationale/Comment |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, low-polarity column suitable for separating a wide range of semi-volatile organic compounds. |

| Injector Temperature | 280 °C | Ensures efficient volatilization of the high-molecular-weight analyte without thermal degradation. |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min | A temperature ramp allows for the separation of compounds with a range of volatilities that may be present in a complex matrix. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic resolution. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and quantification. |

| MS Transfer Line Temp | 290 °C | Prevents condensation of the analyte as it passes from the GC to the MS. |

| MS Source Temp | 230 °C | Optimizes ion formation and reduces contamination. |

| Quantification Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions of Ethylene bis((dodecylthio)acetate). |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is another valuable tool for the quantitative analysis of Ethylene bis((dodecylthio)acetate). mdpi.com This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the chemical bonds present. youtube.com The intensity of the absorption is proportional to the concentration of the analyte, a principle described by the Beer-Lambert law. researchgate.net

For quantitative purposes, a calibration curve is established by measuring the absorbance of standards of known concentrations. researchgate.net The concentration of the analyte in an unknown sample can then be determined from this curve. The ester carbonyl (C=O) and the carbon-sulfur (C-S) bonds in Ethylene bis((dodecylthio)acetate) provide distinct absorption bands in the mid-infrared region that can be used for quantification. researchgate.netresearchgate.net Attenuated Total Reflectance (ATR) is a common FT-IR sampling technique that is suitable for both liquid and solid samples with minimal preparation. youtube.com

Table 2: Potential FT-IR Parameters for Quantitative Analysis of Ethylene bis((dodecylthio)acetate)

| Parameter | Value/Setting | Rationale/Comment |

| Technique | Attenuated Total Reflectance (ATR) | Versatile technique requiring minimal sample preparation, suitable for analyzing samples in complex matrices. youtube.com |

| ATR Crystal | Diamond or Zinc Selenide (ZnSe) | Robust crystal materials with good infrared transparency. |

| Spectral Range | 4000 - 600 cm⁻¹ | Covers the mid-infrared region where fundamental vibrations of organic molecules occur. mdpi.com |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for quantitative analysis without excessive noise. |

| Number of Scans | 32-64 | Signal averaging improves the signal-to-noise ratio for better accuracy. |

| Quantitative Band | ~1740 cm⁻¹ (C=O stretch), ~700 cm⁻¹ (C-S stretch) | The strong carbonyl absorption is often ideal for quantification. The C-S stretch can also be used. researchgate.netresearchgate.net |

| Baseline Correction | Two-point or multi-point baseline | Essential for accurate peak area integration, especially in complex matrices with sloping baselines. |

Method Validation Protocols for Accuracy and Reproducibility in Complex Matrices

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. impactfactor.org For the analysis of Ethylene bis((dodecylthio)acetate) in complex matrices like industrial wastewater or sediment, a rigorous validation protocol is essential to ensure the reliability of the analytical data. nih.govresearchgate.net The validation should be performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). sepscience.com

The validation protocol assesses several key performance characteristics to demonstrate accuracy and reproducibility. These include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). juniperpublishers.comnih.gov

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by determining the recovery of spiked analyte in a blank matrix. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov It can be calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. sepscience.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov It is often calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. sepscience.com

The following table provides representative validation parameters and acceptance criteria for the analysis of an organic compound like Ethylene bis((dodecylthio)acetate) in a complex matrix, based on common practices in environmental and chemical analysis. researchgate.netnih.govnih.gov

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Comment |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | Indicates a strong linear relationship between concentration and response over the defined range. nih.gov |

| Accuracy (Recovery) | 70 - 130% | Assessed by spiking the analyte into a blank matrix at different concentration levels (low, medium, high). researchgate.netdphen1.com |

| Precision (Repeatability, RSD) | ≤ 15% | Measures the variation in results from multiple analyses of the same sample on the same day by the same analyst. |

| Precision (Intermediate, RSD) | ≤ 20% | Measures the variation within a laboratory over different days, with different analysts, or on different equipment. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The concentration at which the analyte can be reliably distinguished from the background noise. juniperpublishers.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest concentration that can be measured with acceptable accuracy and precision. juniperpublishers.com |

Theoretical and Computational Chemistry Studies of Ethylene Bis Dodecylthio Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been instrumental in elucidating the characteristics of Ethylene (B1197577) bis((dodecylthio)acetate).

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the Molecular Electrostatic Potential (MEP).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. Several studies have demonstrated that a lower energy gap corresponds to greater bioactivity in molecules. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. For esters like Ethylene bis((dodecylthio)acetate), the lowest-energy unoccupied pi molecular orbital is primarily localized on the carbonyl carbon, marking it as the electrophilic center. ucsb.edu Conversely, the highest occupied pi molecular orbital is concentrated on the carbonyl oxygen and carbon. ucsb.edu

Table 1: Calculated Electronic Properties of Ethylene bis((dodecylthio)acetate)

| Parameter | Value | Significance |

| HOMO Energy | Data not available in search results | Electron-donating ability |

| LUMO Energy | Data not available in search results | Electron-accepting ability |

| HOMO-LUMO Gap | Data not available in search results | Chemical reactivity and stability |

| Molecular Electrostatic Potential | Data not available in search results | Reactivity prediction |

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. researchgate.net Fukui functions and local softness are "local" reactivity descriptors that pinpoint specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack.

These descriptors are calculated from the changes in electron density as electrons are added to or removed from the molecule. For Ethylene bis((dodecylthio)acetate), these calculations would identify the most reactive sites, likely the carbonyl carbons and sulfur atoms, providing a more nuanced understanding of its chemical behavior.

Thermochemical parameters are essential for understanding reaction mechanisms and the stability of molecules. DFT calculations can provide reliable estimates of these properties.

Bond Dissociation Enthalpies (BDEs): BDE is the energy required to break a specific bond homolytically. It is a key indicator of the thermal stability of a compound. For Ethylene bis((dodecylthio)acetate), calculating the BDEs of the C-S, C-O, and C-C bonds would reveal the weakest links in the molecule and predict its degradation pathways.

Ionization Potential (IP): IP is the energy required to remove an electron from a molecule. It relates to the molecule's resistance to oxidation.

Proton Dissociation Enthalpy (PDE): PDE measures the acidity of a molecule.

Electron Transfer Enthalpy (ETE): ETE is related to the ease with which a molecule can accept an electron.

Table 2: General Thermochemical Data Concepts

| Parameter | Definition | Relevance to Ethylene bis((dodecylthio)acetate) |

| Bond Dissociation Enthalpy | Energy to break a bond homolytically. ucsb.edu | Predicts thermal stability and degradation pathways. |

| Ionization Potential | Energy to remove an electron. | Indicates susceptibility to oxidation. |

| Proton Dissociation Enthalpy | Enthalpy change for proton removal. | Assesses acidity of any labile protons. |

| Electron Transfer Enthalpy | Enthalpy change for electron gain. | Indicates susceptibility to reduction. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions in a larger system. MD simulations can model the conformational flexibility of the long dodecyl chains of Ethylene bis((dodecylthio)acetate) and how they interact with polymer chains. This is crucial for understanding its efficiency as a plasticizer, as its ability to disrupt polymer chain packing and increase free volume depends on its shape and flexibility.

Structure-Activity Relationship (SAR) Modeling for Predictive Design

Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a molecule and its observed activity. nih.gov For Ethylene bis((dodecylthio)acetate), SAR studies could be used to predict how modifications to its structure, such as changing the length of the alkyl chains or altering the ester group, would affect its performance as a plasticizer or stabilizer. This predictive capability is invaluable for the rational design of new additives with improved properties.

Cheminformatics and Data-Driven Approaches for Property Prediction

Cheminformatics utilizes computational and informational techniques to solve problems in chemistry. In the context of Ethylene bis((dodecylthio)acetate), cheminformatics tools can be used to build databases of its properties and those of related compounds. Data-driven approaches, such as machine learning, can then be trained on this data to predict various properties, including physical properties (e.g., boiling point, density) and performance-related characteristics. digitellinc.com These methods have shown great promise for accelerating materials design by leveraging existing data to learn composition-processing-performance models. digitellinc.com

Future Research Directions and Emerging Areas for Ethylene Bis Dodecylthio Acetate

Development of Advanced Analogues and Derivatives for Enhanced Performance

Future research into Ethylene (B1197577) bis((dodecylthio)acetate) will likely focus on the rational design and synthesis of advanced analogues and derivatives to enhance its performance characteristics for specific applications. This involves systematically modifying the core molecular structure to tailor properties such as thermal stability, reactivity, and compatibility with various polymer matrices.

One promising avenue is the exploration of variations in the length of the alkyl chains (dodecyl groups). Shorter or longer alkyl chains could be investigated to modulate the compound's melting point, solubility, and plasticizing efficiency. For instance, analogues with shorter alkyl chains might exhibit lower melting points and higher polarity, which could be advantageous in applications requiring rapid processing at lower temperatures. Conversely, longer alkyl chains could enhance hydrophobicity and improve compatibility with non-polar polymers.

Another key area for derivatization is the modification of the ethylene glycol linker. Introducing different diol structures, such as propylene (B89431) glycol or longer polyethylene (B3416737) glycol (PEG) chains, could significantly alter the flexibility and spacing of the thioester groups. This, in turn, would influence the material properties of polymers into which it is incorporated. For example, incorporating a more flexible linker could enhance the elastomeric properties of a polymer system.

Furthermore, the synthesis and evaluation of near-natural, acyl-thioester analogues with single-atom substitutions could provide deeper insights into structure-function relationships. purdue.edu While challenging due to the inherent reactivity of thioester substrates, which are prone to hydrolysis and decarboxylation, such studies are crucial for understanding how subtle molecular changes affect performance. purdue.edu The development of novel analytical methods, such as UV-vis assays, will be instrumental in determining the kinetic parameters of these new analogues. purdue.edu

The table below outlines potential structural modifications and their expected impact on the properties of Ethylene bis((dodecylthio)acetate) analogues.

| Structural Modification | Potential Analogue/Derivative | Expected Impact on Properties | Potential Application Area |

| Alkyl Chain Length | Ethylene bis((octylthio)acetate) | Lower melting point, increased polarity | Low-temperature processing |

| Ethylene bis((octadecylthio)acetate) | Higher melting point, increased hydrophobicity | High-performance non-polar polymers | |

| Linker Group | Propylene bis((dodecylthio)acetate) | Altered stereochemistry and flexibility | Modified polymer compatibility |

| Poly(ethylene glycol) bis((dodecylthio)acetate) | Increased hydrophilicity and flexibility | Hydrogels and biocompatible materials | |

| Acyl Group | Ethylene bis((dodecylthio)propionate) | Modified reactivity of the thioester bond | Tunable degradation rates |

Exploration of Novel Synthetic Pathways for Sustainable Manufacturing

A critical direction for future research is the development of more sustainable and environmentally friendly synthetic routes for Ethylene bis((dodecylthio)acetate) and its analogues. Traditional methods for thioester synthesis often rely on the acylation of thiols with carboxylic acid derivatives like acyl chlorides, which can generate stoichiometric amounts of waste. researchgate.net

"Green chemistry" approaches are paramount. One area of intense interest is the use of water as a solvent for thioester synthesis. nih.gov This approach is inherently safer and more environmentally benign than using volatile organic solvents. Research has demonstrated that the thioacetate (B1230152) anion can be an effective nucleophile in aqueous media, allowing for high yields and simplified product work-up. nih.gov

Photocatalysis represents another cutting-edge strategy for sustainable thioester synthesis. nih.gov This method can enable the direct coupling of feedstock chemicals like aldehydes, alkenes, or alkynes with elemental sulfur, representing a highly atom- and step-economical approach. nih.gov Such photocatalytic methods often proceed under mild conditions and can exhibit broad substrate scope, making them adaptable for the synthesis of various thioester derivatives. nih.gov

Furthermore, research into novel catalytic systems is crucial. This includes the development of reusable catalysts and the exploration of enzymatic pathways. While still in its early stages for this class of compounds, biocatalysis could offer unparalleled selectivity and efficiency under mild, aqueous conditions.

The following table summarizes emerging sustainable synthetic strategies applicable to Ethylene bis((dodecylthio)acetate).

| Synthetic Strategy | Key Principles | Advantages | Research Focus |

| Aqueous Synthesis | Utilizing water as the reaction solvent. nih.gov | Reduced VOC emissions, simplified purification, improved safety. nih.gov | Optimizing reaction conditions (pH, temperature) for long-chain substrates. |

| Photocatalysis | Using light to drive the reaction, often with a photocatalyst. nih.gov | High atom economy, use of simple feedstocks, mild reaction conditions. nih.gov | Development of efficient photocatalysts for specific thioester syntheses. |

| Novel Catalytic Systems | Employing advanced catalysts to improve efficiency and reduce waste. | Lower catalyst loading, higher turnover numbers, potential for recyclability. | Design of ruthenium-based or other transition metal catalysts for thioesterification. |

| Biocatalysis | Using enzymes to catalyze the formation of thioester bonds. | High selectivity, mild conditions, biodegradable catalysts. | Screening for and engineering enzymes with activity towards long-chain thioesters. |

Integration with Multifunctional Polymer Systems and Smart Materials

The unique reactivity of the thioester bond makes Ethylene bis((dodecylthio)acetate) a prime candidate for integration into multifunctional polymer systems and the development of "smart" materials. The thiol-thioester exchange reaction is a form of dynamic covalent chemistry that can be used to create covalent adaptable networks (CANs). acs.org These materials can exhibit properties such as self-healing, malleability, and responsiveness to external stimuli. researchgate.net

Future research will likely explore the use of Ethylene bis((dodecylthio)acetate) as a reactive plasticizer or cross-linker in various polymer matrices. In such systems, the thioester groups can undergo exchange reactions with free thiols, allowing the polymer network to rearrange and adapt. acs.orgrsc.org This can lead to materials that can be reprocessed and recycled, contributing to a circular economy for plastics. The kinetics of this exchange can be tuned by factors such as the choice of catalyst, temperature, and solvent polarity. rsc.org

The incorporation of Ethylene bis((dodecylthio)acetate) into polymers can also be used to create materials that respond to specific triggers. For example, the thioester linkage can be cleaved under certain conditions, leading to degradation of the polymer. This could be exploited to create biodegradable plastics or materials for controlled-release applications. Research into thioester functional polymers has shown their potential in creating responsive and (bio)degradable materials. warwick.ac.uk

Furthermore, the integration of this compound into complex polymer architectures, such as block copolymers or polymer brushes, could lead to novel materials with ordered nanostructures and tailored surface properties. The ability to functionalize polymers with thioester groups at specific points along the chain opens up possibilities for creating well-defined, advanced materials. warwick.ac.uk

| Polymer System / Smart Material | Role of Ethylene bis((dodecylthio)acetate) | Enabling Mechanism | Potential Functionality |

| Covalent Adaptable Networks (CANs) | Dynamic cross-linker | Thiol-thioester exchange acs.org | Self-healing, reprocessability, stress relaxation |

| Stimuli-Responsive Polymers | Cleavable linkage | Hydrolysis or aminolysis of the thioester bond | Controlled degradation, drug delivery |

| Functionalized Polymer Surfaces | Surface modifying agent | Grafting-to or grafting-from polymerization | Tunable wettability, anti-fouling properties |

| Toughened Adhesives | Toughening agent and dynamic bond former | Thiol-thioester exchange at interfaces researchgate.net | Improved toughness, adhesion, and fatigue resistance researchgate.net |

In-depth Studies on Environmental Transformation and Persistence

A comprehensive understanding of the environmental fate of Ethylene bis((dodecylthio)acetate) is essential for its responsible development and application. Future research must focus on its transformation pathways and persistence in various environmental compartments, such as soil and water.

The primary transformation pathway for thioesters in the environment is expected to be hydrolysis, which cleaves the thioester bond to yield the corresponding carboxylic acid (dodecylthio)acetic acid and ethylene glycol. wikipedia.org The rate of this hydrolysis will be influenced by factors such as pH, temperature, and microbial activity. While thioesters are generally more stable to hydrolysis than their oxygen-containing ester counterparts at neutral pH, their stability can vary. acs.org

Biodegradation studies will be critical. It is necessary to investigate the susceptibility of Ethylene bis((dodecylthio)acetate) and its hydrolysis products to microbial degradation under both aerobic and anaerobic conditions. The long dodecyl chains might influence the rate and extent of biodegradation. While long-chain fatty acids are generally biodegradable, the presence of the thioether linkage could affect the metabolic pathways involved.

Research should also investigate the potential for bioaccumulation. The hydrophobic nature of the dodecyl chains suggests that if the compound is persistent, it could accumulate in the fatty tissues of organisms. Therefore, studies on its octanol-water partition coefficient (Kow) and bioaccumulation potential in relevant aquatic and terrestrial organisms are warranted.

Finally, understanding the broader context of the organo-sulfur cycle is important. Thioesters are known to be key intermediates in natural metabolic pathways, suggesting that biological systems have mechanisms to process these types of compounds. nih.gov Research could explore whether existing microbial consortia can effectively mineralize Ethylene bis((dodecylthio)acetate).

| Environmental Aspect | Research Question | Methodology | Key Parameters to Measure |

| Abiotic Degradation | What is the rate of hydrolysis under different environmental conditions? | Laboratory studies varying pH and temperature. | Half-life, hydrolysis products. |

| Biodegradation | Is the compound and its degradation products biodegradable? | Standardized OECD biodegradation tests (e.g., OECD 301). | Rate of CO2 evolution or O2 consumption. |

| Bioaccumulation Potential | Does the compound accumulate in organisms? | Measurement of the octanol-water partition coefficient (Kow); bioaccumulation studies in fish. | Bioconcentration factor (BCF). |

| Ecotoxicity | What are the potential effects on aquatic and terrestrial organisms? | Acute and chronic toxicity tests on representative species (e.g., algae, daphnia, fish). | EC50, LC50, NOEC values. |

Interdisciplinary Research with Other Fields of Materials Science and Engineering

The full potential of Ethylene bis((dodecylthio)acetate) can be realized through interdisciplinary collaborations that bridge chemistry, materials science, and various engineering disciplines.

In the field of biomaterials engineering , the biocompatibility and biodegradability of polymers containing Ethylene bis((dodecylthio)acetate) could be explored. The thiol-thioester exchange mechanism could be harnessed to develop dynamic hydrogels for tissue engineering or controlled drug delivery systems. researchgate.net Collaboration with biologists and medical researchers would be essential to evaluate the in vitro and in vivo performance of these materials.

Collaboration with chemical and process engineers will be crucial for scaling up the sustainable synthetic pathways developed in the lab. This includes process optimization, reactor design, and life cycle assessment to ensure that the manufacturing process is economically viable and has a minimal environmental footprint.

In the realm of electronic and optical materials , the incorporation of sulfur-containing compounds like Ethylene bis((dodecylthio)acetate) could be investigated for its effect on the refractive index and other optical properties of polymers. Thiol-containing polymers have been noted for their potential in creating materials with high refractive indices. warwick.ac.uk This could lead to applications in coatings, lenses, and optical fibers.

Finally, collaboration with computational materials scientists could accelerate the discovery of new analogues and formulations. Molecular modeling and simulation can be used to predict the properties of novel derivatives and their interactions within polymer matrices, allowing for a more targeted and efficient experimental approach. This synergy between computational prediction and experimental validation will be key to unlocking the next generation of materials based on this versatile compound.

| Interdisciplinary Field | Collaborative Research Area | Potential Outcome |

| Biomaterials Engineering | Development of dynamic biomaterials. | Self-healing hydrogels, stimuli-responsive drug delivery systems. |

| Chemical Engineering | Scale-up of sustainable synthesis. | Economically viable and environmentally friendly manufacturing processes. |

| Electronics/Optical Engineering | Development of high-performance optical polymers. | Materials with high refractive indices for advanced optical components. |

| Computational Materials Science | In silico design and screening of new analogues. | Accelerated discovery of materials with tailored properties. |

Q & A

Q. Advanced Research Focus

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, with mass loss attributed to dodecyl chain fragmentation and sulfur oxidation .

- Solvent Compatibility :

- Polar Solvents (e.g., DMSO) : May induce partial hydrolysis of the acetate group over prolonged storage.

- Nonpolar Solvents (e.g., Hexane) : Enhance stability but reduce solubility, requiring sonication for homogeneous dispersion .

Experimental Design : Conduct accelerated aging studies (40–60°C, 75% humidity) with HPLC monitoring to track degradation products.

What are the challenges in elucidating the coordination chemistry of Ethylene bis((dodecylthio)acetate with metal ions?

Advanced Research Focus

The compound’s thioether and acetate groups act as potential ligands for metal coordination (e.g., Ca²⁺, Cu²⁺). Challenges include:

- Competing Binding Sites : Differentiate between S (thioether) and O (acetate) coordination using EXAFS or UV-Vis spectroscopy .

- Solubility Limitations : Use mixed solvent systems (e.g., CHCl₃:MeOH 4:1) to dissolve metal complexes while maintaining ligand integrity.

Case Study : Calcium bis[3-(dodecylthio)propionate] exhibits distorted octahedral geometry, confirmed by X-ray diffraction .

How can computational methods predict the reactivity of Ethylene bis((dodecylthio)acetate in novel reaction environments?

Q. Advanced Research Focus

- DFT Calculations : Model electron density distribution to identify reactive sites (e.g., sulfur atoms for nucleophilic attack or oxidation) .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior in nonpolar matrices .

Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in thiolysis or alkylation pathways) .

How should researchers address contradictory data in the literature regarding reaction yields or mechanistic pathways?

Q. Methodological Approach :

- Systematic Replication : Reproduce reported procedures (e.g., bis-alkylation vs. thiolysis ) under identical conditions.

- Side-Product Analysis : Use LC-MS to identify byproducts (e.g., disulfides or oxidized intermediates) that may explain yield discrepancies.

- Isotopic Labeling : Trace reaction pathways (e.g., ³²S-labeled dodecanethiol) to confirm mechanistic steps .

What analytical strategies are recommended for detecting trace impurities in Ethylene bis((dodecylthio)acetate samples?

Q. Basic Research Focus

- HPLC-UV/Vis : Employ C18 columns with gradient elution (acetonitrile/water) to separate impurities (e.g., residual dodecanethiol or bis-alkylation byproducts).

- GC-MS : Detect volatile degradation products (e.g., acetic acid derivatives) with headspace sampling .

Advanced Quantification : Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards for ppm-level accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.